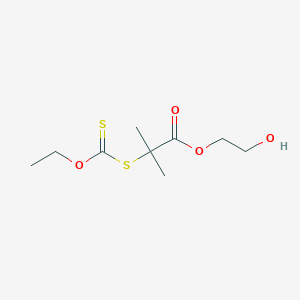

![molecular formula C28H22Cl2N2O4 B3006510 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide CAS No. 320423-48-1](/img/structure/B3006510.png)

4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

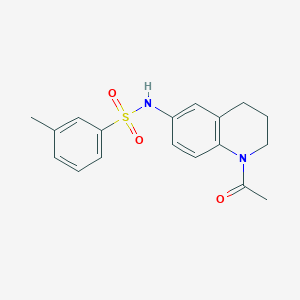

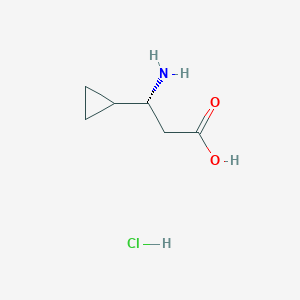

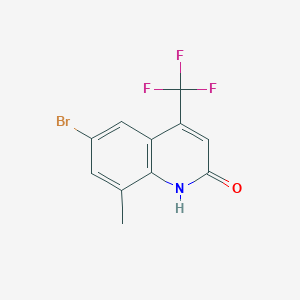

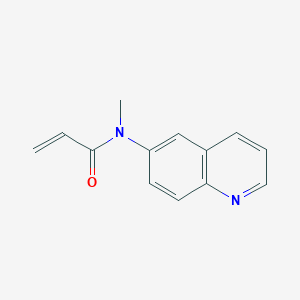

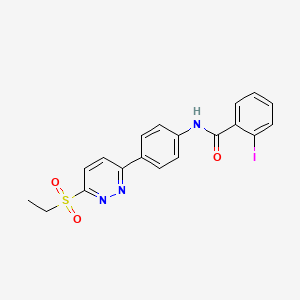

The compound "4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the target molecule.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For example, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a triazole-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that similar conditions could be used to synthesize the target compound, with appropriate precursors and substituents.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For instance, the structure of a novel benzamide derivative was analyzed using these methods, providing detailed information about its crystalline form and molecular geometry . These techniques could be applied to determine the precise structure of the target compound, which is crucial for understanding its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of organic molecules can be influenced by the presence of various substituents and functional groups. The study of 4H-1,2-benzoxazines with electron-withdrawing groups on the benzene ring revealed that these compounds can serve as intermediates for the synthesis of oxygen-functionalized aromatic compounds . This indicates that the dichlorobenzyl and methoxyphenoxy groups in the target compound may similarly affect its reactivity, potentially making it a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as their electronic properties and antioxidant activity, can be predicted using computational methods like density functional theory (DFT). The electronic properties, including HOMO and LUMO energies, and thermodynamic properties of a benzamide derivative were calculated, and its antioxidant properties were determined experimentally . These methods could be used to predict the properties of the target compound, which may have implications for its biological activity and stability.

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

The compound is involved in the synthesis of various chemical structures, such as 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines. These compounds have been synthesized through cyclization processes, indicating the compound's role in facilitating complex chemical reactions (Glushkov et al., 2021).

Role in Crystal Structure Formation

Studies have also shown the compound's significance in the formation of crystal structures. For example, it is part of the crystal structures of oxazolidinecarbohydrazides, which demonstrate varied weak interactions like C-H···O and π-π stacking interactions. This suggests its utility in understanding molecular interactions and crystallography (Nogueira et al., 2015).

Applications in Photodynamic Therapy

Additionally, derivatives of this compound have been found to have potential applications in photodynamic therapy, particularly in cancer treatment. Their properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers (Pişkin et al., 2020).

Antimicrobial and Antitumor Properties

Furthermore, research has indicated the compound's relevance in the development of new antimicrobial and antitumor agents. Derivatives of this compound have shown significant activity against various bacterial strains and human tumor cell lines, suggesting its potential in pharmaceutical research (Kaya et al., 2017).

Supramolecular Structure and Liquid Crystalline Behavior

The compound also plays a role in forming supramolecular structures and affecting liquid crystalline behavior. Its derivatives have been used to study hydrogen-bonded supramolecular structures, contributing to our understanding of material science and engineering (Bai et al., 2005).

Synthesis of Novel Compounds and Evaluation of Their Properties

This compound is also instrumental in the synthesis of a wide range of novel compounds, demonstrating its versatility in chemical synthesis and the exploration of new materials and molecules (Habib et al., 2013).

properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-[2-(4-methoxyphenoxy)phenyl]methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl2N2O4/c1-34-22-11-13-24(14-12-22)36-27-5-3-2-4-21(27)17-31-32-28(33)20-7-9-23(10-8-20)35-18-19-6-15-25(29)26(30)16-19/h2-17H,18H2,1H3,(H,32,33)/b31-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGFSPCYPRWKTC-KBVAKVRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B3006443.png)

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)